[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexyl ring substituted with a chloro-acetylamino group and a methyl-carbamic acid benzyl ester moiety, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl derivative, which can be achieved through the hydrogenation of benzene or cyclohexene.
Introduction of the Chloro-acetylamino Group: The cyclohexyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloro-acetylamino group.
Formation of the Methyl-carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate with methyl isocyanate and benzyl alcohol under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloro-acetylamino group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery for its pharmacological properties.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymer structures to enhance their performance.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a simpler structure.
4-Hydroxy-2-quinolones: Compounds with a similar cyclohexyl ring but different functional groups.
Coumarin Derivatives: Compounds with a benzopyran structure and various biological activities.
Uniqueness
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-20(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-16(21)11-18/h2-6,14-15H,7-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRIBHNSRNJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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